![molecular formula C24H21NO5 B1599520 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid CAS No. 501015-31-2](/img/structure/B1599520.png)
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, commonly referred to as Fmoc-D-Tyr(OH)-OH, is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of the hydroxyphenyl moiety is critical for its biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to Fmoc-D-Tyr(OH)-OH. For instance, derivatives with similar structures demonstrated significant activity against various multidrug-resistant pathogens, including strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against resistant strains, indicating strong efficacy in combating infections caused by these organisms .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
3-((4-Hydroxyphenyl)amino)propanoic acid | Staphylococcus aureus | 1 - 8 |
3-((4-Hydroxyphenyl)amino)propanoic acid | Enterococcus faecalis | 0.5 - 2 |
Fmoc-D-Tyr(OH)-OH | Escherichia coli | 16 |
Enzyme Inhibition Studies
The structural characteristics of Fmoc-D-Tyr(OH)-OH suggest potential interactions with various enzymes. Notably, compounds containing the fluorenyl group have been investigated for their inhibitory effects on key enzymes involved in bacterial fatty acid biosynthesis pathways, such as InhA from Mycobacterium tuberculosis. These studies revealed that certain derivatives exhibit potent inhibitory activity against this enzyme, which is crucial for the survival of the bacteria .
Case Studies and Research Findings
- Antimicrobial Resistance : A study focused on the synthesis of novel derivatives based on the fluorenone structure found that specific modifications significantly enhanced antimicrobial activity against resistant strains. For example, the introduction of electron-withdrawing groups improved the efficacy against both Gram-positive and Gram-negative bacteria .
- Therapeutic Applications : Fluorenone derivatives have been explored for their potential in treating various conditions due to their diverse pharmacological actions. These include antiviral properties and cytotoxic effects against cancer cells . The incorporation of specific substituents has been shown to modulate these activities effectively.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of amino acids such as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid exhibit promising anticancer properties. These compounds can potentially inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can reduce cell viability in non-small cell lung cancer (NSCLC) models, suggesting a pathway for developing new anticancer agents .
Antioxidant Properties
The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the efficient formation of peptides with high purity and yield. Its incorporation into peptides can enhance their stability and bioactivity, making them suitable candidates for therapeutic applications .
Structure-Activity Relationship Studies
The compound's unique structure facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry. By modifying the side chains or the core structure, researchers can develop analogs with improved pharmacological profiles, targeting specific biological pathways or enhancing selectivity towards cancer cells .
Case Studies and Research Findings
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMPQFLSLFTILZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427497 | |
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-31-2 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501015-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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